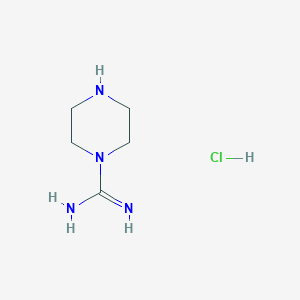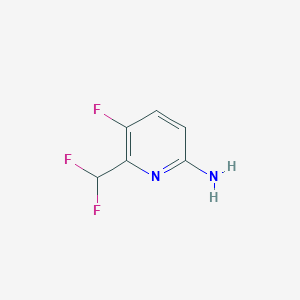
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of fluorinated compounds often employs scalable methods such as continuous flow chemistry and batch processing. These methods ensure high yields and purity while minimizing the environmental impact. The use of non-ozone depleting difluorocarbene reagents has also been adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Difluorocarbene Reagents: For difluoromethylation.
Metal Catalysts: Such as palladium and nickel for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-(Difluoromethyl)-5-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Materials Science: It is employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another fluorinated heterocyclic compound with applications in drug discovery.
1-(Difluoromethyl)-2-nitrobenzene: Known for its hydrogen bonding interactions and use in bioactive compounds
Uniqueness
6-(Difluoromethyl)-5-fluoropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high binding affinity and metabolic stability .
Properties
CAS No. |
1315611-83-6 |
|---|---|
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
MILXNEJKBSDOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
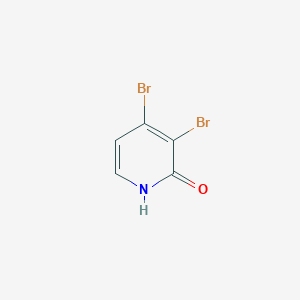
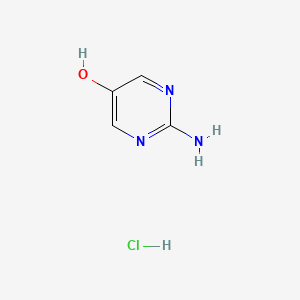
![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)


![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
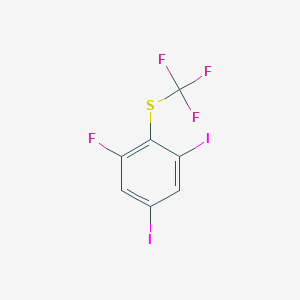
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
